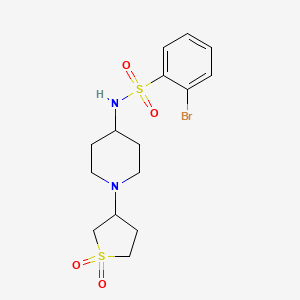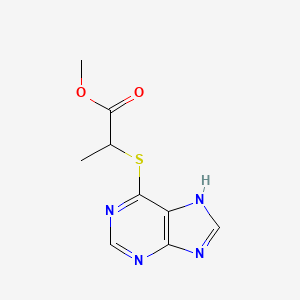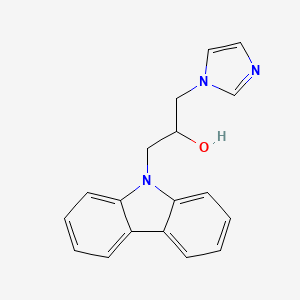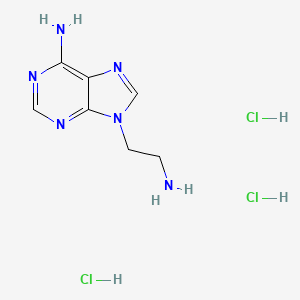
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinazolinone derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one has been studied for its potential use as a drug target for various diseases. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs.
作用机制
The mechanism of action of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, which could lead to the inhibition of cancer cell growth or the treatment of certain diseases. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth in animal models. Further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one in lab experiments is its potential as a drug target for various diseases. This compound has also been shown to have anticancer properties, which could be useful in cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity, which could affect the results of experiments. Careful consideration must be taken when working with this compound to ensure safety and accuracy of results.
未来方向
There are many future directions for research on 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one. One direction is to further study the mechanism of action of this compound to fully understand how it interacts with enzymes and proteins. Another direction is to explore its potential as a drug target for various diseases. Additionally, more research is needed to determine the potential toxicity of this compound and how it can be safely used in lab experiments. Finally, further studies are needed to optimize the synthesis method of this compound to yield higher purity and higher yield of the final product.
合成方法
The synthesis of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one involves the reaction of 2-aminobenzonitrile with methylthioacetic acid to form 2-(methylthio)benzamidine. This intermediate compound is then reacted with 3-methyl-8-nitroquinazolin-4(3H)-one in the presence of a reducing agent to yield 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one. This synthesis method has been optimized to yield high purity and high yield of the final product.
属性
IUPAC Name |
8-fluoro-3-methyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-13-9(14)6-4-3-5-7(11)8(6)12-10(13)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNZNJGTZNQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)F)N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)

![N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2907490.png)




![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)
![(3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2907500.png)

